molecular formula C11H14O2 B155576 Cinnamaldehyde dimethyl acetal CAS No. 63511-93-3

Cinnamaldehyde dimethyl acetal

Cat. No.: B155576
CAS No.: 63511-93-3
M. Wt: 178.23 g/mol
InChI Key: MBAOABFNWSOOLU-CMDGGOBGSA-N
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Description

Cinnamaldehyde dimethyl acetal, also known as (3,3-dimethoxypropen-1-yl)benzene, is an organic compound with the molecular formula C₁₁H₁₄O₂. It is derived from cinnamaldehyde, a major component of cinnamon essential oil. This compound is characterized by its pleasant aroma and is used in various applications, including as a flavoring agent and in perfumery .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamaldehyde dimethyl acetal can be synthesized through the acetalization of cinnamaldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds smoothly at ambient temperature with a low loading of concentrated hydrochloric acid (0.005 mol %) without the need for water removal . Another method involves the use of trimethyl orthoformate and p-toluenesulfonic acid as a catalyst, which offers mild reaction conditions and minimal side reactions .

Industrial Production Methods

In industrial settings, this compound is produced by adding cinnamaldehyde and a water-carrying agent like cyclohexane to a reaction kettle under vacuum. Methanol and a catalyst are then added, and the reaction is carried out at temperatures between 80-120°C. After the reaction, the product is purified through washing, layering, and fractionation .

Chemical Reactions Analysis

Types of Reactions

Cinnamaldehyde dimethyl acetal primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to cinnamaldehyde and methanol.

    Oxidation: Strong oxidizing agents can convert this compound to cinnamic acid dimethyl acetal.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.

Major Products

The major products formed from these reactions include cinnamaldehyde, cinnamic acid dimethyl acetal, and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of cinnamaldehyde dimethyl acetal involves its interaction with various molecular targets. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. This leads to anti-inflammatory effects and the induction of apoptosis in cancer cells . Additionally, it disrupts bacterial cell membranes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamaldehyde dimethyl acetal is unique due to its stability and versatility in chemical reactions. Unlike cinnamaldehyde, it is less prone to oxidation and can be used as a protective group in organic synthesis. Its pleasant aroma and stability make it valuable in the fragrance and flavor industry .

Properties

IUPAC Name

[(E)-3,3-dimethoxyprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAOABFNWSOOLU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4364-06-1, 63511-93-3
Record name Benzene, (3,3-dimethoxy-1-propen-1-yl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde dimethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (3,3-dimethoxy-1-propen-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3,3-dimethoxypropen-1-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINNAMALDEHYDE DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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